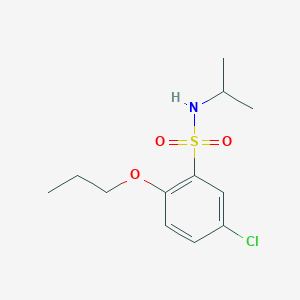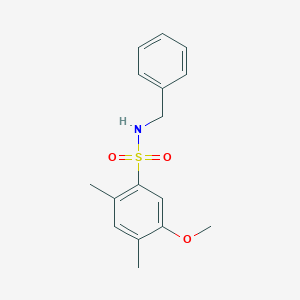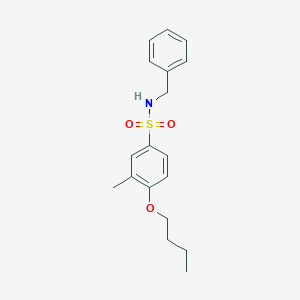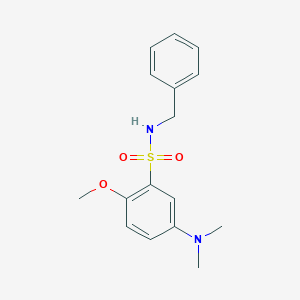
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has a wide range of scientific research applications. It is commonly used as a sulfonamide-based inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in a variety of physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Wirkmechanismus
The mechanism of action of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of the enzyme's catalytic activity, which in turn leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can have a variety of physiological effects depending on the tissue or organ involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue or organ involved. Inhibition of carbonic anhydrase enzymes in the eye can result in a decrease in intraocular pressure, which has potential therapeutic applications in the treatment of glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can result in a decrease in the production of cerebrospinal fluid, which has potential therapeutic applications in the treatment of epilepsy. Inhibition of carbonic anhydrase enzymes in the kidneys can result in a decrease in the production of bicarbonate ions, which can have potential therapeutic applications in the treatment of metabolic alkalosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-isopropyl-2-propoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selective inhibition of carbonic anhydrase enzymes, which allows for specific targeting of these enzymes in various tissues and organs. Another advantage is its stability in aqueous solutions, which allows for easy preparation of experimental solutions. One limitation is its potential toxicity at high concentrations, which requires careful dosing and monitoring in experiments. Another limitation is its potential non-specific binding to other proteins or enzymes, which can result in off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of cancer, osteoporosis, and other diseases. Additionally, the compound's potential as a tool for studying carbonic anhydrase enzymes in various tissues and organs can be further explored.
Synthesemethoden
The synthesis of 5-chloro-N-isopropyl-2-propoxybenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using methods such as recrystallization or column chromatography.
Eigenschaften
Molekularformel |
C12H18ClNO3S |
|---|---|
Molekulargewicht |
291.79 g/mol |
IUPAC-Name |
5-chloro-N-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-7-17-11-6-5-10(13)8-12(11)18(15,16)14-9(2)3/h5-6,8-9,14H,4,7H2,1-3H3 |
InChI-Schlüssel |
VJSKCPQSQCRCNK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)

